4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
548768-93-0 |
|---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.3 |
Purity |
90 |
Origin of Product |
United States |
Foundational & Exploratory
4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide CAS 548768-93-0
An In-Depth Technical Guide to 4-Hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide (CAS 548768-93-0) in Enzyme Inhibitor Design
Executive Summary
In modern medicinal chemistry, the design of targeted enzyme inhibitors frequently relies on privileged scaffolds that offer both structural stability and predictable vector geometry for functionalization. This compound (CAS 548768-93-0) is a highly versatile, bifunctional building block. As a Senior Application Scientist who has guided numerous fragment-based drug discovery (FBDD) campaigns, I categorize this molecule not merely as an end-product, but as a critical intermediate.
Its architecture features two distinct domains: an N-isoamyl sulfonamide moiety that acts as a lipophilic anchor for deep hydrophobic pocket engagement, and a phenolic hydroxyl group that serves as a reactive handle. When this phenolic site is derivatized into a carbamate, the resulting compound acts as a potent, pseudo-substrate inhibitor for serine hydrolases, most notably Hormone-Sensitive Lipase (HSL) [1]. This guide details the physicochemical rationale, synthetic methodologies, and self-validating bioassay workflows required to leverage this compound in drug development.
Physicochemical Profiling & Structural Rationale
The utility of CAS 548768-93-0 stems from its balanced physicochemical profile. The sulfonamide group is a classic bioisostere that provides strong hydrogen bond directionality, while the isoamyl (3-methylbutyl) tail introduces necessary steric bulk to occupy the lipid-binding channels of target lipases[2].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Functional Significance in Drug Design |
| Molecular Weight | 243.32 g/mol | Optimal for FBDD; leaves room for downstream derivatization without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Provides excellent membrane permeability and lipophilic target engagement. |
| H-Bond Donors | 2 (Phenolic OH, Sulfonamide NH) | Facilitates critical interactions with enzyme backbone amides. |
| H-Bond Acceptors | 4 (O, O, O, N) | Anchors the molecule within polar sub-pockets of the active site. |
| Topological Polar Surface Area | 66.4 Ų | Ensures optimal intracellular target access, crucial for cytosolic enzymes like HSL. |
Synthetic Methodology: From Precursor to Active Inhibitor
To utilize CAS 548768-93-0 effectively, one must understand both its generation and its downstream derivatization. A critical failure point in synthesizing this scaffold is the competitive O-sulfonylation of the phenolic hydroxyl. However, direct sulfonamidation is kinetically favored over esterification due to the higher nucleophilicity of the primary amine, provided strict temperature controls are maintained.
Protocol 3.1: Synthesis of CAS 548768-93-0
-
Preparation: Dissolve 1.0 eq of 4-hydroxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Amine Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 1.1 eq of isoamylamine and 1.5 eq of triethylamine (TEA). Causality Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of isoamylamine which would stall the reaction.
-
Propagation: Stir at 0°C for 2 hours, then allow it to warm to room temperature.
-
Workup: Quench with 1M HCl to remove unreacted amines, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 3.2: Downstream Carbamylation (Inhibitor Generation)
To convert CAS 548768-93-0 into an active[1]:
-
Activation: Dissolve CAS 548768-93-0 in anhydrous tetrahydrofuran (THF) with 1.2 eq of potassium carbonate (K₂CO₃).
-
Derivatization: Add 1.1 eq of a selected carbamoyl chloride (e.g., dimethylcarbamoyl chloride).
-
Isolation: Reflux for 4 hours, monitor via TLC, and purify via flash chromatography to yield the active carbamate inhibitor.
Figure 1: Two-step synthetic workflow for generating carbamate inhibitors from CAS 548768-93-0.
Mechanistic Application: Hormone-Sensitive Lipase (HSL) Inhibition
Hormone-sensitive lipase (HSL) is an intracellular enzyme central to fatty acid metabolism and a prime target for treating dyslipidemia and insulin resistance[2]. HSL is a serine hydrolase utilizing a classic Ser-His-Asp catalytic triad.
When the phenolic hydroxyl of CAS 548768-93-0 is converted into a carbamate, the molecule mimics the natural diacylglycerol substrate. The isoamyl sulfonamide tail anchors the molecule in the lipid-binding pocket. The active-site serine nucleophilically attacks the carbamate carbonyl. Unlike natural esters that are rapidly hydrolyzed, the resulting carbamylated enzyme intermediate is highly stable, leading to prolonged, slowly reversible inhibition of the enzyme[1].
Figure 2: Mechanism of serine hydrolase inhibition via covalent carbamylation of the active site.
Analytical Characterization & Validation
Before proceeding to biological assays, the integrity of CAS 548768-93-0 must be verified. A self-validating analytical system ensures that downstream assay artifacts are minimized.
Table 2: Analytical Validation Metrics (HPLC-MS/NMR)
| Analytical Technique | Target Parameter | Expected Observation |
| LC-MS (ESI-) | [M-H]⁻ Ion | m/z 242.1 (Confirms molecular mass)[3] |
| ¹H NMR (DMSO-d₆) | Phenolic OH | ~10.2 ppm (s, 1H), disappears upon D₂O exchange |
| ¹H NMR (DMSO-d₆) | Aromatic Protons | ~7.6 ppm (d, 2H), ~6.9 ppm (d, 2H) (Para-substitution) |
| ¹H NMR (DMSO-d₆) | Isoamyl Tail | ~0.8 ppm (d, 6H, 2xCH₃) (Confirms alkyl integration) |
Experimental Workflows: High-Throughput Screening (HTS)
To validate the efficacy of the synthesized carbamate derivatives, a robust biochemical assay is required. In my experience, a common source of false positives in lipase HTS campaigns is compound aggregation. Therefore, it is imperative to include a non-ionic detergent.
Protocol 6.1: Colorimetric Lipase Inhibition Assay
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 0.01% Triton X-100. Causality Note: Triton X-100 prevents compound aggregation and non-specific enzyme adsorption to the microplate walls.
-
Enzyme Incubation: Add 10 nM recombinant human HSL to a 96-well plate. Add the synthesized inhibitor (serial dilutions from 10 μM to 1 nM) and incubate at 37°C for 30 minutes to allow the covalent carbamylation to occur.
-
Substrate Addition: Initiate the reaction by adding 1 mM p-nitrophenyl butyrate (pNPB).
-
Kinetic Readout: Measure absorbance at 405 nm every minute for 15 minutes. The cleavage of pNPB yields p-nitrophenol (yellow). Calculate the IC₅₀ based on the reduction in the Vₘₐₓ slope compared to a DMSO vehicle control.
Figure 3: High-throughput screening (HTS) workflow for validating synthetic lipase inhibitors.
References
-
Ebdrup, S., Refsgaard, H. H. F., Fledelius, C., & Jacobsen, P. (2007). Synthesis and Structure−Activity Relationship for a Novel Class of Potent and Selective Carbamate-Based Inhibitors of Hormone Selective Lipase with Acute In Vivo Antilipolytic Effects. Journal of Medicinal Chemistry, 50(22), 5449-5456. URL:[Link]
-
El-Huneidi, W., et al. (2022). An Overview of Hormone-Sensitive Lipase (HSL). National Center for Biotechnology Information (PMC). URL:[Link]
Sources
An In-depth Technical Guide to 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of medicinal chemistry, having given rise to a vast and diverse array of therapeutic agents since its initial discovery. From the first antibacterial "sulfa" drugs to contemporary treatments for a range of conditions including cancer, glaucoma, and inflammation, the sulfonamide moiety has proven to be a privileged scaffold in drug design.[1][2][3] This guide provides a comprehensive technical overview of a specific N-substituted benzenesulfonamide, 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide, a compound of interest for researchers and professionals in drug development. We will delve into its chemical architecture, a robust methodology for its synthesis, detailed protocols for its characterization, and an exploration of its potential biological activities, all grounded in established scientific principles and supported by authoritative references.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₁₁H₁₇NO₃S, possesses a well-defined structure comprising a p-hydroxylated benzene ring, a sulfonamide linkage, and an N-linked 3-methylbutyl (isoamyl) group. This combination of a polar phenolic group, the hydrogen-bonding capabilities of the sulfonamide, and the lipophilic alkyl chain bestows upon the molecule a unique set of physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃S | PubChem |
| Molecular Weight | 243.32 g/mol | PubChem |
| CAS Number | 548768-93-0 | Vendor Data |
| Canonical SMILES | CC(C)CCNC(=O)C1=CC=C(C=C1)O | PubChem |
| Predicted LogP | 2.5 | BenchChem (for analogous structure) |
| Predicted Solubility | ~10 mg/mL in DMSO | BenchChem (for analogous structure) |
Synthesis of this compound: A Proposed Methodology
While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable synthetic route can be designed based on well-established reactions of sulfonyl chlorides with amines.[3][4] The most direct and efficient approach involves the nucleophilic substitution reaction between 4-hydroxybenzenesulfonyl chloride and 3-methyl-1-butanamine (isoamylamine).
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-Hydroxybenzenesulfonyl chloride (95% purity or higher)[]
-
3-Methyl-1-butanamine (isoamylamine) (99% purity or higher)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (dried over KOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Amine Addition: To the stirred solution, add pyridine or triethylamine (1.2 eq) as a base to act as an acid scavenger.
-
Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Add a solution of 3-methyl-1-butanamine (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis; therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired sulfonamide.[6]
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is used to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.[7]
-
Controlled Addition at Low Temperature: The reaction is exothermic. Adding the amine slowly at 0°C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Work-up: The series of washes is designed to remove the hydrochloride salt of the base, unreacted starting materials, and any water-soluble impurities.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target sulfonamide.
Characterization and Analytical Methodologies
The structural confirmation and purity assessment of the synthesized this compound would be achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would confirm the presence of all proton environments, including the aromatic protons (with splitting patterns indicative of para-substitution), the protons of the 3-methylbutyl group, and the exchangeable protons of the hydroxyl and sulfonamide N-H groups.
-
¹³C NMR would show the expected number of carbon signals, corresponding to the aromatic ring, the alkyl chain, and any potential impurities.[8]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would be observed for the O-H stretch of the phenol, the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches, and the aromatic C=C bonds.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.[9]
Chromatographic Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for determining the purity of the synthesized compound and for its quantification in various matrices.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[10]
Chromatographic Conditions (A Representative Method):
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from, for example, 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]
Caption: General workflow for RP-HPLC analysis.
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest several potential biological activities, primarily based on the extensive research conducted on analogous sulfonamide derivatives.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][11][12] These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1][9] The primary sulfonamide moiety is crucial for coordinating to the zinc ion in the active site of the enzyme, leading to inhibition. The N-substitution in this compound may influence its binding affinity and selectivity for different CA isoforms.[2]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Antimicrobial Activity
The foundational therapeutic application of sulfonamides was as antibacterial agents.[3][13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of the p-aminobenzenesulfonamide core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for this mechanism. While this compound lacks the p-amino group, N-alkyl sulfonamides have also demonstrated antibacterial activity, potentially through different mechanisms or by acting as prodrugs.[14][15] Further investigation into its activity against various bacterial strains would be a valuable area of research.
Conclusion
This compound represents a molecule of significant interest within the broader class of medicinally important sulfonamides. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and based on well-understood chemical principles. The detailed analytical methodologies provide a clear path for its structural verification and purity assessment. Furthermore, the exploration of its potential as a carbonic anhydrase inhibitor and an antimicrobial agent, based on strong evidence from related compounds, highlights promising avenues for future research and drug development efforts. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel sulfonamide derivatives.
References
-
Angeli, A., Ferraroni, M., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2173747. [Link]
-
Schoenwald, R. D., & Plasz, A. C. (1984). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences, 73(5), 654–657. [Link]
-
Barboiu, M., Le Duc, D., Michau, M., Guégan, J. P., Legrand, Y. M., & van der Lee, A. (2012). Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 518–523. [Link]
-
Gautam, H., Kumar, S., & Singh, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5649. [Link]
-
Nocentini, A., Bartolucci, G., Bua, S., De Luca, V., Gratteri, P., & Supuran, C. T. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5690–5700. [Link]
-
Tchoukoua, A., Tabekoueng, G. N., Ngouanet, D., Fakam, A. L. N., Morita, H., & Sewald, N. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Chemistry Central Journal, 7(1), 25. [Link]
-
Ullah, H., Ali, S., Sanna, K., Sher, M., & Shah, S. A. A. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1635–1641. [Link]
-
PubChem. (n.d.). This compound. Retrieved February 26, 2026, from [Link]
-
Yilmaz, E., Can, S., & Ozturk, M. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. [Link]
-
Nawrocka, W., Sztuba, B., & Opolski, A. (2006). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 63(4), 289–294. [Link]
-
Ullah, H., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link]
-
Hall, W. L. (1968). 4-Hydroxybenzenesulfonyl chloride. The Journal of Organic Chemistry, 33(5), 2954-2956. [Link]
-
Yilmaz, E., Can, S., & Ozturk, M. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
-
Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. [Link]
-
King, J. F., & Lee, T. M. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(10), 2452-2458. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 4025-67-6: Benzenesulfonyl chloride, 4-hydroxy- [cymitquimica.com]
- 7. scilit.com [scilit.com]
- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Characterization and Synthesis of C11H17NO3S Sulfonamide Ligands
Topic: Molecular Weight and Formula of C11H17NO3S Sulfonamide Derivatives Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary
This technical guide analyzes the physicochemical properties, structural isomerism, and synthetic pathways of sulfonamide derivatives with the molecular formula C11H17NO3S . While this formula corresponds to a molecular weight of 243.32 g/mol , it represents a diverse chemical space including N-substituted benzenesulfonamides and alkoxy-substituted arene sulfonamides. These compounds are critical pharmacophores in the development of carbonic anhydrase inhibitors (CAIs), diuretic agents, and antimicrobial scaffolds.
This document provides a validated synthesis protocol for a representative isomer, 2-methoxy-5-methyl-N-propylbenzenesulfonamide , alongside mass spectrometry fragmentation logic and structural validation parameters.
Physicochemical Specifications
The following data aggregates the core properties for the C11H17NO3S sulfonamide class.
| Property | Value | Technical Note |
| Molecular Formula | C₁₁H₁₇NO₃S | Degree of Unsaturation = 4 (Benzene ring + Sulfonyl) |
| Molecular Weight | 243.32 g/mol | Monoisotopic Mass: 243.0929 Da |
| Exact Mass | 243.092915 | Used for HRMS calibration |
| Elemental Analysis | C: 54.30%, H: 7.04%, N: 5.76%, O: 19.73%, S: 13.18% | Variance >0.4% indicates impurity |
| LogP (Predicted) | 1.7 – 2.1 | Lipophilic; suitable for CNS penetration (isomer dependent) |
| H-Bond Donors | 1 (Sulfonamide N-H) | Critical for active site binding (e.g., Zn²⁺ coordination) |
| H-Bond Acceptors | 3-4 (Sulfonyl oxygens + Ether/Hydroxy) | Varies by substituent (Methoxy vs. Hydroxy) |
Structural Isomerism & Chemical Space
The formula C11H17NO3S permits several constitutional isomers. In drug discovery, distinguishing between sulfonamides (R-SO₂-NH-R') and sulfonate esters (R-SO₂-O-R') is vital due to their differing reactivity profiles.
Primary Target Isomers (Sulfonamides)
-
2-methoxy-5-methyl-N-propylbenzenesulfonamide: A lipophilic ligand often used to probe hydrophobic pockets in enzyme active sites.
-
4-hydroxy-N-(3-methylbutyl)benzenesulfonamide: A phenol-based sulfonamide mimicking tyrosine residues in protein-ligand interactions.
-
N-butyl-4-methoxybenzenesulfonamide: A classic "sulfa" derivative used as a synthetic intermediate.
Critical Distinction: The isomer 2-(dimethylamino)ethyl 4-methylbenzenesulfonate shares this formula but is a tosylate ester (alkylating agent), not a sulfonamide. This guide focuses strictly on the stable sulfonamide pharmacophore.
Experimental Protocol: Synthesis of 2-methoxy-5-methyl-N-propylbenzenesulfonamide
This protocol utilizes a nucleophilic substitution of a sulfonyl chloride. It is designed for high yield and minimal side-product formation by controlling the exotherm and HCl generation.
Reagents & Materials[7][8][9]
-
Precursor: 2-methoxy-5-methylbenzenesulfonyl chloride (1.0 eq)
-
Nucleophile: Propylamine (1.1 eq)
-
Scavenger Base: Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq - Optional, accelerates kinetics)
Step-by-Step Methodology
-
Preparation:
-
Purge a 100 mL round-bottom flask with nitrogen.
-
Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (5.0 mmol, 1.10 g) in 20 mL anhydrous DCM.
-
Cool the solution to 0°C using an ice/water bath to suppress disulfonimide formation.
-
-
Addition:
-
Mix propylamine (5.5 mmol, 0.45 mL) and Et₃N (7.5 mmol, 1.05 mL) in 5 mL DCM.
-
Add the amine mixture dropwise to the sulfonyl chloride solution over 15 minutes.
-
Observation: White precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting sulfonyl chloride (high R_f) should disappear.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Wash organic layer with 1M HCl (2 x 15 mL). Purpose: Removes unreacted amine and pyridine/Et₃N.
-
Base Wash: Wash with Sat. NaHCO₃ (2 x 15 mL). Purpose: Hydrolyzes and removes any unreacted sulfonyl chloride as the water-soluble sulfonate salt.
-
Brine Wash: Wash with Sat. NaCl (1 x 15 mL) to remove residual water.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Crystallization:
-
Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
-
Reaction Pathway Diagram
Figure 1: Step-by-step synthesis workflow for C11H17NO3S sulfonamide generation.
Structural Characterization & Validation
To confirm the synthesis of the correct C11H17NO3S isomer, the following analytical signatures must be verified.
Mass Spectrometry (ESI-MS)
-
Molecular Ion: Expect [M+H]⁺ peak at m/z 244.1.
-
Fragmentation Pattern:
-
Loss of SO₂: A characteristic rearrangement often yields a peak at m/z 179 (M - 64).
-
Alpha-Cleavage: Cleavage at the S-N bond typically yields the sulfonyl cation (R-SO₂⁺) or the amine fragment depending on ionization mode.
-
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
For 2-methoxy-5-methyl-N-propylbenzenesulfonamide :
-
δ 7.6 – 6.9 ppm (3H, m): Aromatic protons (1,2,4-substitution pattern).
-
δ 4.8 – 5.0 ppm (1H, t, broad): Sulfonamide N-H proton (exchangeable with D₂O).
-
δ 3.9 ppm (3H, s): Methoxy group (-OCH₃).
-
δ 2.9 ppm (2H, q): Propyl methylene adjacent to Nitrogen (-NH-CH ₂-).
-
δ 2.3 ppm (3H, s): Aryl methyl group (-CH₃).
-
δ 0.9 ppm (3H, t): Terminal methyl of the propyl chain.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamides with the C11H17NO3S formula, particularly those with a free primary sulfonamide (-SO₂NH₂) or specific secondary sulfonamides, interact with metalloenzymes.
-
Zinc Coordination: The sulfonamide nitrogen (as an anion, R-SO₂-NH⁻) coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA).
-
Hydrophobic Interactions: The C11 alkyl/aryl scaffold (the propyl and tolyl groups) engages in Van der Waals interactions with the hydrophobic wall of the enzyme active site, conferring selectivity for specific isoforms (e.g., hCA II vs. hCA IX).
Figure 2: Pharmacological mechanism of sulfonamide binding to the Carbonic Anhydrase active site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2234551, 2-methoxy-5-methyl-N-propylbenzenesulfonamide. Retrieved from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. [Link]
Fragment-Based Drug Discovery and Physicochemical Profiling of 4-Hydroxy-N-isopentylbenzenesulfonamide
Executive Summary: In modern drug development, the identification of high-quality chemical starting points is critical. 4-hydroxy-N-isopentylbenzenesulfonamide (PubChem CID 22047878) represents a highly versatile fragment scaffold. By combining a hydrogen-bonding phenolic moiety, a secondary sulfonamide core, and a lipophilic isopentyl tail, this compound serves as a powerful probe for metalloenzymes and cyclooxygenases. This whitepaper provides an in-depth technical analysis of its physicochemical data, mechanistic rationale, and self-validating experimental workflows for Fragment-Based Drug Discovery (FBDD).
Core Physicochemical Data (PubChem CID 22047878)
Before deploying any fragment in a biological assay, its physicochemical parameters must be strictly defined to predict solubility, permeability, and ligand efficiency[1]. The data for 4-hydroxy-N-isopentylbenzenesulfonamide (also known as 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide) is summarized below.
Table 1: Molecular & Computed Properties
| Property | Value | Pharmacological Significance |
| PubChem CID | 22047878 | Unique structural identifier for database cross-referencing. |
| CAS Number | 548768-93-0 | Commercial registry for synthetic procurement. |
| Molecular Formula | C₁₁H₁₇NO₃S | Establishes the heavy atom count (16) for Ligand Efficiency (LE) calculations. |
| Molecular Weight | 243.32 g/mol | Ideal for FBDD (Rule of Three compliant: MW < 300). |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates directed interactions with target active site residues. |
| H-Bond Acceptors | 4 (O, N, S=O) | Enables complex solvent-network coordination. |
| Rotatable Bonds | 5 | Provides the isopentyl tail sufficient flexibility to probe hydrophobic pockets. |
| Topological Polar Surface Area | ~66.4 Ų | Predicts excellent membrane permeability and cellular assay compatibility. |
Mechanistic Rationale & Structural Causality
As a Senior Application Scientist, it is vital to understand why a specific chemical architecture behaves the way it does in a biological system. The structure of CID 22047878 is not arbitrary; it is a meticulously balanced pharmacophore.
-
The Secondary Sulfonamide Core: Primary sulfonamides (R-SO₂NH₂) are notoriously potent, promiscuous inhibitors of Carbonic Anhydrases (CAs) because the deprotonated sulfonamide anion directly coordinates with the active-site Zinc ion[2]. By utilizing a secondary sulfonamide (N-isopentyl), CID 22047878 sterically hinders this dominant zinc-binding interaction. This causality is crucial: it shifts the molecule from a brute-force metalloenzyme inhibitor to a nuanced probe that relies on secondary binding pockets for affinity.
-
The 4-Hydroxy Motif: The para-hydroxyl group acts as an electron-donating group, subtly modulating the pKa of the sulfonamide via resonance. Furthermore, it serves as a robust hydrogen-bond donor/acceptor, capable of mimicking the phenolic ring of classical NSAIDs to interact with residues like Tyr355 and Arg120 in Cyclooxygenase-2 (COX-2).
-
The N-Isopentyl Tail: The branched aliphatic chain (3-methylbutyl) provides a flexible, lipophilic moiety designed to occupy hydrophobic specificity pockets, driving the enthalpy of binding and increasing target selectivity.
Fig 1: Pharmacophore model and binding causality of CID 22047878.
Self-Validating Experimental Workflows
To evaluate CID 22047878, Surface Plasmon Resonance (SPR) is the gold standard for fragment screening. SPR provides real-time kinetic data (
Protocol: SPR Fragment Screening & Validation
-
Compound Quality Control (QC):
-
Action: Subject CID 22047878 to LC-MS and ¹H-NMR prior to assay preparation.
-
Causality: Fragments are screened at high concentrations (up to 1 mM). Even a 1% impurity of a highly active compound or heavy metal can dominate the SPR sensorgram, leading to false-positive hit declarations.
-
-
Target Immobilization:
-
Action: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling. Target a high immobilization density (3000–5000 RU).
-
Causality: Because CID 22047878 has a low molecular weight (243.32 Da), the mass shift upon binding is minimal. High surface density ensures a detectable signal-to-noise ratio.
-
-
DMSO Calibration (Critical Step):
-
Action: Prepare running buffer (PBS-P+) with exactly 5% DMSO. Run a DMSO calibration curve (4.5% to 5.5% DMSO) across the chip.
-
Causality: Fragments require DMSO for solubility. Slight mismatches in DMSO concentration between the running buffer and the injected sample cause massive bulk refractive index shifts. The calibration curve allows the software to subtract this artifact, isolating the true binding response.
-
-
Reference Validation:
-
Action: Inject a known positive control (e.g., Acetazolamide for CAs) at a known
concentration. -
Causality: Validates that the immobilization process did not denature the protein's active site. If the control fails, the system halts, preventing the generation of invalid data.
-
-
Titration & Kinetic Analysis:
-
Action: Inject CID 22047878 in a multi-cycle kinetic format (15.6 µM to 500 µM) at a flow rate of 30 µL/min. Fit the data to a 1:1 Langmuir binding model.
-
Fig 2: Self-validating SPR workflow for fragment hit identification.
Quantitative Data Presentation: Expected SPR Metrics
When analyzing the sensorgrams for CID 22047878, researchers should benchmark their results against the standard parameters expected for a high-quality fragment hit of this molecular weight.
Table 2: Target SPR Kinetic Parameters for CID 22047878
| Parameter | Expected Range | FBDD Significance |
| 50 µM – 500 µM | Typical starting affinity for a fragment. Values < 50 µM suggest exceptional shape complementarity. | |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Indicates highly efficient binding per atom, justifying the investment of lead optimization chemistry. |
| Fast association is characteristic of low-MW fragments entering unhindered binding pockets. | ||
| Fast dissociation prevents target residence time toxicity during early screening phases. | ||
| ~15 - 30 RU | Validates that binding is stoichiometric (1:1) and not the result of non-specific aggregation. |
References
-
PubChem Compound Summary for CID 22047878 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Fragment screening by surface plasmon resonance Source: ACS Medicinal Chemistry Letters (Navratilova, I., & Hopkins, A. L., 2010) URL:[Link]
-
Carbonic anhydrase inhibitors and activators for novel therapeutic applications Source: Future Medicinal Chemistry (Supuran, C. T., 2011) URL:[Link]
Sources
Methodological & Application
Application Note & Protocol: A Robust, Multi-Step Synthesis of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide, a valuable research compound. The synthetic strategy is designed for robustness and reliability, commencing from the commercially available and stable starting material, 4-acetamidobenzenesulfonyl chloride. The pathway involves three primary stages: (1) nucleophilic substitution to form the core sulfonamide linkage, (2) acidic deprotection of the acetamido group to reveal the primary amine, and (3) a carefully controlled diazotization followed by hydrolysis to install the final hydroxyl functionality. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a detailed procedure but also the underlying chemical principles and expert insights necessary for successful execution.
Introduction: Significance and Synthetic Rationale
Sulfonamide-containing molecules are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific target molecule, this compound, incorporates key structural motifs—a phenolic hydroxyl group, a sulfonamide linker, and a lipophilic isoamyl sidechain—making it a compound of interest for library synthesis and as a potential intermediate for more complex bioactive agents.
The chosen synthetic route is predicated on strategic chemical transformations that are well-established and high-yielding. We begin with an N-protected aniline derivative (4-acetamidobenzenesulfonyl chloride) for two critical reasons:
-
Reactivity Control: A free aniline is highly susceptible to oxidation and side reactions under the conditions required for sulfonyl chloride formation. The acetyl protecting group moderates the reactivity of the aromatic ring.[3]
-
Directing Effects: The acetamido group is an ortho-, para-director, ensuring the desired regiochemistry during the chlorosulfonation step (which is presumed to have been performed to create the starting material).[3]
The subsequent conversion of the amino group to a hydroxyl group via a diazonium salt is a classic and effective method for introducing a phenol moiety onto an aromatic ring where direct electrophilic hydroxylation is not feasible.
Overall Synthesis Scheme
The three-step synthesis is outlined below, transforming 4-acetamidobenzenesulfonyl chloride into the target phenol derivative.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
The following table summarizes the necessary reagents, solvents, and equipment for this protocol.
| Category | Item | Grade | Supplier Example | Purpose |
| Starting Material | 4-Acetamidobenzenesulfonyl chloride | ≥98% | Sigma-Aldrich, TCI | Electrophile |
| Reagents | 3-Methylbutylamine (Isoamylamine) | ≥99% | Acros Organics | Nucleophile |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | Base (HCl scavenger) | |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Deprotection reagent | |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | VWR | Diazotization reagent | |
| Sulfuric Acid (H₂SO₄) | 95-98% | EMD Millipore | Diazotization reagent | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | Neutralization | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | BDH | Drying agent | |
| Solvents | Dichloromethane (DCM) | ACS Grade | Macron | Reaction/Extraction |
| Ethyl Acetate (EtOAc) | ACS Grade | Pharmco | Extraction/Chromatography | |
| Hexanes | ACS Grade | Spectrum | Chromatography | |
| Deionized Water | N/A | In-house | Aqueous workup | |
| Equipment | Round-bottom flasks (various sizes) | Chemglass | Reaction vessels | |
| Magnetic stirrer and stir bars | Agitation | |||
| Reflux condenser | Heating under reflux | |||
| Separatory funnel | Liquid-liquid extraction | |||
| Rotary evaporator | Solvent removal | |||
| Glass column for chromatography | Purification | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Reaction monitoring | ||
| Ice bath | Temperature control |
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-acetamidophenyl)-N-(3-methylbutyl)sulfonamide
Causality: This step forms the sulfonamide bond. The nucleophilic nitrogen of isoamylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a mild base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the isoamylamine and driving the reaction to completion.[4]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol).
-
Dissolve the solid in dichloromethane (DCM, 100 mL).
-
In a separate beaker, dissolve 3-methylbutylamine (4.1 g, 5.2 mL, 47.1 mmol, 1.1 eq) and pyridine (3.7 g, 3.8 mL, 47.1 mmol, 1.1 eq) in DCM (20 mL).
-
Cool the flask containing the sulfonyl chloride solution in an ice bath to 0 °C.
-
Add the amine/pyridine solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (3:7 Ethyl Acetate/Hexanes). The starting material should be consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the product as a white crystalline solid.
Step 2: Synthesis of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide
Causality: This is a standard acid-catalyzed hydrolysis of an amide. The acetamido group is cleaved under reflux in strong acid to yield the corresponding primary aniline and acetic acid.[5]
Procedure:
-
Place the dried N-(4-acetamidophenyl)-N-(3-methylbutyl)sulfonamide (from Step 1, ~12.0 g, 42.2 mmol) into a 250 mL round-bottom flask.
-
Add 6M aqueous HCl (100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.
-
Maintain reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by slowly adding solid sodium bicarbonate or by dropwise addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
The product will precipitate as a solid. If it does not, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent.
-
The crude product is often pure enough for the next step. If needed, it can be recrystallized from ethyl acetate/hexanes.
Step 3: Synthesis of this compound
Causality: This is a two-part transformation. First, the primary aromatic amine is converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and H₂SO₄) at low temperatures (0-5 °C).[6] The diazonium salt is highly unstable and is not isolated. Second, the aqueous solution of the diazonium salt is gently heated. This causes the dinitrogen molecule (N₂) to leave, and a water molecule attacks the resulting aryl cation, which, after deprotonation, yields the final phenol product. The low temperature for the first part is critical to prevent premature decomposition and side reactions.
Procedure:
-
In a 500 mL beaker, prepare a solution of concentrated sulfuric acid (10 mL) in water (50 mL) by slowly adding the acid to the water with cooling.
-
Add the 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide (from Step 2, 8.0 g, 32.7 mmol) to the dilute acid solution and stir until dissolved. Cool this solution to 0 °C in a large ice/salt bath.
-
In a separate flask, dissolve sodium nitrite (NaNO₂, 2.5 g, 36.0 mmol, 1.1 eq) in cold water (20 mL).
-
While vigorously stirring the amine solution and maintaining the temperature strictly between 0-5 °C, add the sodium nitrite solution dropwise over 30 minutes. The addition rate must be controlled to prevent the temperature from rising.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
To facilitate the hydrolysis, slowly and carefully pour the cold diazonium salt solution into a separate flask containing 100 mL of water heated to 50-60 °C. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, continue to gently heat the mixture at 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The product may precipitate or form an oil.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the final product.
Experimental Workflow and Logic
The protocol is designed as a self-validating system where the successful isolation and characterization of each intermediate provides a quality checkpoint before proceeding.
Caption: A logical workflow for the multi-step synthesis.
References
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
-
Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]
-
Organic Chemistry Portal. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved February 26, 2026, from [Link]
-
Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. [Link] (Note: Placeholder URL as final PMC ID is not available for future-dated articles)
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
-
Vaia. (n.d.). Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Retrieved February 26, 2026, from [Link]
-
University of the People. (n.d.). Synthesis of Sulfanilamide. Retrieved February 26, 2026, from [Link]
-
Chegg. (2020, May 21). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? Retrieved February 26, 2026, from [Link]
-
D'hooghe, M., & De Kimpe, N. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24). [Link]
Sources
- 1. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. vaia.com [vaia.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 4-hydroxy-3-nitrobenzenesulphonamide synthesis - chemicalbook [chemicalbook.com]
Application Note: Determination of the Solubility of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide in Dimethyl Sulfoxide (DMSO)
Introduction
4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[1] Understanding the solubility of this compound in relevant solvents is a critical first step in its preclinical evaluation. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in the early stages of drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3][4] Its miscibility with water and many organic solvents makes it an ideal choice for preparing high-concentration stock solutions for various in vitro assays.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the solubility of this compound in DMSO. We will explore both kinetic and thermodynamic solubility, offering detailed protocols for each, and discuss the interpretation of the resulting data. While specific experimental data for this compound is not widely published, a structurally similar compound, 4-(3-Methylbutoxy)benzene-1-sulfonamide, has a predicted solubility of approximately 10 mg/mL in DMSO, suggesting that this compound is also likely to be soluble in this solvent.
Understanding DMSO as a Solvent
DMSO ((CH₃)₂S=O) is a colorless and essentially odorless liquid with a high boiling point of 189°C and a melting point of 18.5°C.[3][4][6] Its strong dissolving power stems from its highly polar nature.[5] It is important to note that DMSO is hygroscopic and can absorb moisture from the air, which can impact its solvent properties. Therefore, it is crucial to use anhydrous DMSO for solubility studies to ensure reproducibility.
Key Properties of DMSO:
| Property | Value |
| Molecular Weight | 78.13 g/mol [4] |
| Density | 1.10 g/mL[4] |
| Boiling Point | 189 °C[3][4] |
| Melting Point | 18.5 °C[3] |
| Solvent Class | Polar aprotic[3][5] |
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, it is essential to differentiate between kinetic and thermodynamic solubility.
-
Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[7][8] This method is rapid, requires a small amount of compound, and is well-suited for high-throughput screening in early drug discovery.[8] However, it can sometimes overestimate the true solubility as it may lead to the formation of supersaturated solutions.[9]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7][10] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility under specific conditions (e.g., pH, temperature).[10][11]
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound in DMSO.
Protocol 1: Determination of Kinetic Solubility
This protocol utilizes the shake-flask method, a widely accepted technique for determining kinetic solubility.[8][12]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or shaking incubator set to 25°C
-
High-speed microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Determination.
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.[12]
-
Serial Dilution: In a series of 2 mL microcentrifuge tubes, add a fixed volume of PBS (e.g., 980 µL). To these tubes, add varying amounts of the DMSO stock solution to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each tube is consistent and low (e.g., 2%) to minimize its effect on solubility.
-
Incubation: Tightly cap the tubes and place them in a thermomixer or shaking incubator set to 25°C. Shake the tubes at a constant speed (e.g., 850 rpm) for 2 hours to allow for dissolution.[12]
-
Centrifugation: After incubation, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved precipitate.
-
Supernatant Collection: Carefully aspirate the supernatant from each tube without disturbing the pellet.
-
HPLC Analysis: Analyze the concentration of the dissolved compound in each supernatant sample using a validated HPLC method. A standard curve of the compound in the same solvent system (e.g., PBS with 2% DMSO) should be prepared for accurate quantification.
-
Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the supernatant is equal to the nominal concentration, indicating that no precipitation occurred.
Protocol 2: Determination of Thermodynamic Solubility
This protocol employs the traditional shake-flask method to determine the equilibrium solubility.[9]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker or roller mixer
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow for Thermodynamic Solubility Determination:
Sources
- 1. 4-(3-Methylbutoxy)benzene-1-sulfonamide | 1141-92-0 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. evotec.com [evotec.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Precision N-Alkylation of 4-Hydroxybenzenesulfonamide: Protocols and Chemoselectivity Control
Executive Summary & Challenge Analysis
The
The Ambident Nucleophile Problem
While both the phenol and the sulfonamide moieties possess similar acidity constants (
| Moiety | Nucleophilicity (Anionic) | Standard | |
| Phenol (-OH) | 9.9 - 10.0 | High (Hard/Soft character) | Dominant ( |
| Sulfonamide (-SO | 9.8 - 10.1 | Moderate to Low | Minor ( |
Key Insight: Under standard basic conditions (e.g.,
Strategic Decision Matrix
Before beginning synthesis, select the route that matches your available reagents and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Route A: The Protection Strategy (Gold Standard)
This route is the most reliable method for generating pure
Step 1: Chemoselective Protection
We utilize acetylation, which is orthogonal to the sulfonamide under mild conditions.
-
Reagents: Acetic anhydride (
), Pyridine or , DCM. -
Mechanism: The neutral sulfonamide is a poor nucleophile toward
compared to the phenol.
Step 2: N-Alkylation
With the phenol protected, the sulfonamide is deprotonated. Note that
Step 3: Global Deprotection
Mild hydrolysis removes the acetate without affecting the sulfonamide bond.
Detailed Protocol
Materials
-
Substrate: 4-Hydroxybenzenesulfonamide (1.0 eq)
-
Protecting Agent: Acetic anhydride (1.1 eq)
-
Base (Step 1): Pyridine (1.2 eq)
-
Base (Step 2): Potassium Carbonate (
) or Cesium Carbonate ( )[1] -
Electrophile: Alkyl Halide (R-X) (1.1 eq)
-
Solvent: DMF or Acetonitrile (dry)
Procedure
-
Protection: Dissolve 4-HBSA in DCM (0.5 M). Add pyridine (1.2 eq) and cool to 0°C. Dropwise add acetic anhydride (1.1 eq). Stir at RT for 2 hours.
-
Alkylation: Dissolve the crude 4-acetoxybenzenesulfonamide in dry DMF (0.3 M). Add
(2.0 eq). Stir for 15 min to generate the sulfonamidate anion.-
Add Alkyl Halide (1.1 eq). If the halide is unreactive, add catalytic NaI (0.1 eq, Finkelstein conditions).
-
Heat to 60-80°C for 4-12 hours.
-
Note: Mono- vs. Di-alkylation can be controlled by stoichiometry.[1] For mono-alkylation, avoid large excesses of alkyl halide.
-
-
Deprotection: Dilute the reaction mixture with MeOH/Water (1:1). Add LiOH (3.0 eq) or NaOH. Stir at RT for 1 hour.
-
Workup: Acidify to pH 5-6 with 1M HCl. The product often precipitates. Filter or extract with EtOAc.[3]
-
Route B: Catalytic "Borrowing Hydrogen" (Advanced)
For applications requiring atom economy or avoiding protection steps, Transition Metal Catalysis (Mn or Ru) can achieve direct
Mechanism: The catalyst oxidizes the alcohol to an aldehyde, which condenses with the sulfonamide to form an
Figure 2: The "Borrowing Hydrogen" cycle ensures N-selectivity as phenols cannot participate in imine condensation.
Protocol (Manganese-Catalyzed)
Based on Mn-PNP Pincer complexes (e.g., Reed-Berendt et al. [1])[4][5]
Materials
-
Substrate: 4-Hydroxybenzenesulfonamide (1.0 eq)
-
Reagent: Primary Alcohol (1.2 eq) (e.g., Benzyl alcohol, Ethanol)
-
Catalyst: Mn(I)-PNP Pincer Complex (1-2 mol%)
-
Base:
-BuOK (0.5 eq) - Required for catalyst activation -
Solvent: Toluene or Xylenes (Anhydrous)
Procedure
-
In a glovebox or under Argon, combine 4-HBSA (1 mmol), Alcohol (1.2 mmol), Mn-catalyst (0.02 mmol), and
-BuOK (0.5 mmol) in a sealed tube. -
Add Toluene (2 mL).
-
Heat to 100-120°C for 24 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with saturated
(to neutralize base and phenol). Purify by column chromatography.
Pros: No protection steps; water is the only byproduct.
Cons: Requires inert atmosphere; base (
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| O-Alkylation Observed | Used Route A without protection or Base/Solvent mismatch. | Switch to Route A (Protection). If using direct alkylation, switch solvent to Toluene (favors N) over DMF (favors O), though selectivity remains poor. |
| N,N-Dialkylation | Excess alkylating agent or high temperature. | Use 1.0 eq electrophile. Add electrophile slowly. Use bulky bases ( |
| No Reaction (Route B) | Catalyst poisoning by phenol or moisture. | Ensure strictly anhydrous conditions. Increase catalyst loading to 5 mol%. |
| Low Solubility | Sulfonamides are often insoluble in non-polar solvents. | Use DMF/Acetone for Route A. For Route B, use |
References
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Source: Reed-Berendt, B. G., & Morrill, L. C. (2019).[4][5] The Journal of Organic Chemistry. Context: Establishes the borrowing hydrogen protocol for sulfonamides with high chemoselectivity.
-
Relative pKa values of the primary sulfonamide group. Source: Caine, B., et al. (2019). ResearchGate / Journal of Computer-Aided Molecular Design. Context: Provides structural and pKa data confirming the acidity overlap between phenols and sulfonamides.
-
Mitsunobu Reaction: Scope and Chemoselectivity. Source: Swamy, K. C. K., et al. (2009). Chemical Reviews. Context: Discusses the reactivity of phenols and sulfonamides under Mitsunobu conditions, highlighting the need for protection to ensure single-site selectivity.
-
Determination of pKa values of sulfonamides. Source: Şanli, N., et al. (2010). Journal of the Brazilian Chemical Society. Context: Experimental pKa determination in acetonitrile-water mixtures, critical for selecting appropriate bases.
Sources
Application Note: 4-Hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide as a Pharmacophore Scaffold
Part 1: Executive Summary & Technical Profile[1][2][3]
The "Leucine-Mimic" Scaffold
4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide (CAS: 548768-93-0) is a bifunctional chemical intermediate primarily utilized in Fragment-Based Drug Discovery (FBDD) .[1][2] Its structural significance lies in its ability to mimic the Tyrosine-Leucine dipeptide motif:
-
The Isopentyl Group (3-methylbutyl): Acts as a hydrophobic isostere for the Leucine side chain, ideal for targeting S1/S2 hydrophobic pockets in proteases (e.g., HIV-1 protease, Renin).[1][2]
-
The Sulfonamide Linker: Provides a rigid geometry and hydrogen-bonding capability (H-bond donor/acceptor) often required for transition-state mimicry.[1][2]
-
The Phenolic Hydroxyl: Serves as a versatile "chemical handle" for divergent synthesis (O-alkylation, arylation) or as a direct interaction point (H-bond donor) within an enzyme active site.[1][2]
Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₇NO₃S | |
| Molecular Weight | 243.32 g/mol | |
| CAS Number | 548768-93-0 | |
| pKa (Phenol) | ~9.8 - 10.2 | Acidic; deprotonates with weak bases (K₂CO₃).[1][2][3][4] |
| pKa (Sulfonamide) | ~10.5 - 11.0 | Less acidic than phenol; requires stronger bases for N-alkylation.[1][2] |
| LogP (Predicted) | 2.1 - 2.5 | Lipophilic; good membrane permeability potential.[1][2] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water (<0.1 mg/mL).[1][2] |
Part 2: Strategic Applications & Workflows
Application A: Divergent Synthesis of Protease Inhibitors
The primary application of this intermediate is the synthesis of P2-Ligand modified inhibitors .[1][2] The phenolic hydroxyl group allows for the attachment of diverse "Head Groups" (e.g., bis-tetrahydrofuran, morpholine) via Mitsunobu Coupling or SN2 Alkylation .[1][2]
Mechanism of Action (Rationale):
In retroviral protease inhibitors (like Darunavir analogues), the sulfonamide nitrogen typically occupies the active site, while the para-position of the benzenesulfonamide extends into the solvent-exposed region or specific S2' subsites.[1][2] By O-alkylating the phenol, researchers can optimize binding affinity and pharmacokinetic properties (solubility, metabolic stability).[2]
Application B: Synthesis of Sulfonylurea Isosteres
This intermediate can be converted into sulfonylurea derivatives (anti-diabetic or anti-inflammatory agents) by reacting the sulfonamide nitrogen with isocyanates, although this requires protecting the phenol first.[1][2]
Part 3: Experimental Protocols
Protocol 1: O-Alkylation via Mitsunobu Reaction
Objective: To attach a functionalized alcohol (R-OH) to the phenolic oxygen of the scaffold.[1][2] Scope: High-value synthesis for creating diverse libraries of enzyme inhibitors.
Reagents:
-
Alcohol (R-OH): Target pharmacophore (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) (1.1 equiv).[2]
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv).[1][2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the Scaffold (1.0 mmol, 243 mg), R-OH (1.1 mmol), and PPh₃ (1.2 mmol, 315 mg) in anhydrous THF (5 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. Note: The solution will turn yellow/orange.[1][2] Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.
-
Quenching: Add water (0.5 mL) to quench excess reagents.
-
Workup: Concentrate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash with 1N HCl (to remove phosphine oxide byproducts if polymer-bound phosphines weren't used) and Brine.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
Protocol 2: Quality Control (HPLC-UV)
Objective: Verify purity of the intermediate upon receipt or after synthesis.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Retention Time: Expect the peak around 6.5–7.5 min (depending on dead volume).[1][2]
Part 4: Visualization of Chemical Logic
The following diagram illustrates the divergent synthesis pathways available for this scaffold.
Caption: Divergent synthetic pathways for this compound. The phenolic hydroxyl is the primary handle for functionalization.[1][2]
Part 5: Safety & Handling
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over long periods (turning pink/brown).[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2]
Part 6: References
-
PubChem Compound Summary. "this compound (CID 22047878)."[1][2][5] National Center for Biotechnology Information.[1][2] Accessed February 2026.[1][2] [Link]
-
Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors."[1][2] Journal of Medicinal Chemistry, 2016.[1][2] (Contextual reference for sulfonamide/isopentyl isosteres in protease inhibitors). [Link][2]
Sources
- 1. N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hydroxymethyl)benzene-1-sulfonamide | 67472-44-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-(3-Methylbutoxy)benzene-1-sulfonamide | 1141-92-0 | Benchchem [benchchem.com]
- 5. This compound | C11H17NO3S | CID 22047878 - PubChem [pubchem.ncbi.nlm.nih.gov]
in vitro antimicrobial assay methods for sulfonamide derivatives
An Application Guide: In Vitro Antimicrobial Assay Methods for Sulfonamide Derivatives
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing (AST) of sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, critical experimental parameters, and step-by-step methodologies for accurately determining the antimicrobial efficacy of this important class of synthetic agents. We delve into the rationale behind specific procedural choices, emphasizing the unique challenges presented by sulfonamides, and provide robust quality control measures to ensure data integrity and reproducibility.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, marked a pivotal moment in medicine.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] As structural analogs of para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleotides and certain amino acids.[3][] This interference with a critical metabolic pathway results in a bacteriostatic effect, halting bacterial growth and replication.[3]
Despite the emergence of widespread bacterial resistance, sulfonamides and their derivatives remain clinically relevant, particularly in combination therapies (e.g., with trimethoprim) and for specific infections like urinary tract infections and Pneumocystis jirovecii pneumonia.[2][] The development of new sulfonamide derivatives necessitates robust and standardized in vitro testing methods to accurately characterize their spectrum of activity and potency. This guide provides the foundational protocols to achieve this, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Unique Challenge: The Thymidine Effect
A critical consideration in sulfonamide AST is the composition of the testing medium. Many standard laboratory media contain thymidine, which bacteria can utilize, bypassing the folic acid synthesis pathway that sulfonamides inhibit.[7] The presence of thymidine can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values or smaller zones of inhibition, masking the true activity of the compound.[8] Therefore, the use of Mueller-Hinton Agar (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymine and thymidine is imperative for reliable sulfonamide testing.[7][8][9][10]
Foundational Assay Methodologies
The two most widely accepted methods for routine antimicrobial susceptibility testing are broth microdilution, for quantitative MIC determination, and disk diffusion, for a qualitative assessment of susceptibility.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This quantitative result is essential for drug development and for guiding clinical therapy.[13]
A standardized bacterial inoculum is introduced into wells of a 96-well microtiter plate containing serial twofold dilutions of the sulfonamide derivative.[11][14] Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration well where no turbidity (growth) is observed.[11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO), noting its purity.
-
Perform serial twofold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration range that is twice the desired final test concentrations.[15]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][14][16]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[11][14]
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, dispense 50 µL of the appropriate antimicrobial agent dilutions into the wells of a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[11]
-
Crucial Controls:
-
Growth Control: One well containing 50 µL of CAMHB and 50 µL of the inoculum (no drug).
-
Sterility Control: One well containing 100 µL of CAMHB only (no drug, no inoculum).[11]
-
-
-
Incubation:
-
Result Interpretation:
-
Following incubation, place the plate on a dark, non-reflective surface. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the organism.[11] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control, especially for organisms like Nocardia spp.[14][17]
-
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a widely used, practical method for determining the qualitative susceptibility of bacteria to antimicrobial agents.[9][18][19]
A paper disk impregnated with a known concentration of the sulfonamide derivative is placed on the surface of an MHA plate that has been uniformly inoculated with a test bacterium.[9] The drug diffuses outward from the disk, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disk. The diameter of this "zone of inhibition" is measured and compared to standardized interpretive criteria.[14][19]
-
Media Preparation:
-
Use Mueller-Hinton Agar (MHA) with a uniform depth of 4 mm in a petri dish. The pH should be between 7.2 and 7.4.[9][14]
-
Ensure the MHA lot has been tested for low thymidine content using a control strain like Enterococcus faecalis ATCC 29212. A satisfactory lot will produce a clear inhibition zone of ≥20 mm with a trimethoprim/sulfamethoxazole disk.[8]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described in the broth microdilution protocol.[14]
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform bacterial lawn.[14]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply the sulfonamide-impregnated paper disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Ensure disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[9][14]
-
Lightly press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (area of no bacterial growth) in millimeters (mm) using a ruler or calipers on the underside of the plate.[14][16]
-
For sulfonamides, slight growth (up to 20% of the lawn) within the zone may occur due to media antagonists; disregard this slight growth and measure the more obvious margin.[16]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts provided by CLSI or EUCAST.[14][20]
-
Data Interpretation and Quality Control
Accurate and reproducible results are contingent upon stringent quality control (QC) and standardized data interpretation.
Interpreting Results
The raw data from these assays (MIC values in µg/mL or zone diameters in mm) are interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[20][21] These breakpoints categorize an isolate as Susceptible, Intermediate, or Resistant.
-
Susceptible (S): Indicates that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.[13][20]
-
Intermediate (I): Includes isolates with MICs that approach attainable blood and tissue levels; clinical efficacy may be achieved in body sites where the drug is physiologically concentrated or when a higher dose can be used.[13]
-
Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[13][20]
Table 1: Example Interpretive Breakpoints for Trimethoprim-Sulfamethoxazole (SXT) (Note: These values are for illustrative purposes and must be referenced from the latest CLSI M100 or EUCAST documents for specific organisms.)
| Organism Group | Method | Disk Content | Susceptible | Intermediate | Resistant |
| Enterobacterales | Disk Diffusion | 1.25/23.75 µg | ≥16 mm | 11-15 mm | ≤10 mm |
| Enterobacterales | Broth Microdilution | 1.25/23.75 µg | ≤2/38 µg/mL | - | ≥4/76 µg/mL |
| Staphylococcus spp. | Disk Diffusion | 1.25/23.75 µg | ≥16 mm | 11-15 mm | ≤10 mm |
| Staphylococcus spp. | Broth Microdilution | 1.25/23.75 µg | ≤2/38 µg/mL | - | ≥4/76 µg/mL |
Mandatory Quality Control
Quality control is essential to verify the accuracy of the testing procedure, the potency of the antimicrobial disks/solutions, and the quality of the media.[22] This is achieved by testing reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[22]
Table 2: Recommended ATCC® Quality Control Strains for Sulfonamide Testing
| QC Strain | ATCC® Number | Expected Zone Diameter (SXT) | Expected MIC (SXT) | Key QC Function |
| Escherichia coli | 25922 | 23-29 mm | 0.06/1.2 - 0.5/9.5 µg/mL | Monitors overall test performance for Gram-negative bacteria. |
| Staphylococcus aureus | 25923 | 24-32 mm | 0.12/2.3 - 1/19 µg/mL | Monitors overall test performance for Gram-positive bacteria. |
| Enterococcus faecalis | 29212 | ≥20 mm | ≤0.5/9.5 µg/mL | Specifically checks for thymidine interference in the media.[8] |
| Pseudomonas aeruginosa | 27853 | - | - | Monitors for correct divalent cation (Ca²⁺, Mg²⁺) concentration in media. |
QC results must fall within the acceptable ranges published in the current CLSI M100 supplement. If QC results are out of range, patient results cannot be reported, and the source of the error must be investigated.[23]
Advanced & Specialized Assays
For a more in-depth characterization of novel sulfonamide derivatives, additional assays can provide valuable information.
Synergy Testing: The Checkerboard Assay
This method is used to assess the interaction between two antimicrobial agents, such as a sulfonamide and a dihydrofolate reductase inhibitor like trimethoprim.[14]
A two-dimensional array of serial dilutions of two drugs is created in a microtiter plate. The resulting pattern of growth inhibition is used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: No interaction (indifference)
-
FICI > 4.0: Antagonism
Caption: Conceptual layout of a checkerboard assay for synergy testing.
-
In a 96-well plate, prepare serial dilutions of the sulfonamide (Drug A) along the x-axis and the second agent (Drug B) along the y-axis.[14]
-
The top-left well should contain the highest concentration of both drugs, while the bottom-right well contains the lowest. Include wells with each drug alone to re-determine their individual MICs.
-
Inoculate all wells with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubate for 16-20 hours at 37°C.[14]
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).[14]
References
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]
-
Dalvoy, M. (2026, January 4). Sulfonamides: Mechanism & Resistance. UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. Retrieved from [Link]
-
Wood, W. B., & Austrian, R. (1943). Studies on the Mechanism of Sulfonamide Bacteriostasis, Inhibition and Resistance: Experiments with E. Coli in a Synthetic Medium. Journal of Experimental Medicine, 78(6), 501-512. Retrieved from [Link]
-
Wiggins, G. L., et al. (1970). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Applied Microbiology, 20(6), 893–898. Retrieved from [Link]
-
Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 147-152. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Retrieved from [Link]
-
Stamey, T. A., & Bragonje, J. (1976). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 116(3), 343-347. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
International Accredited Center for Laboratory Diagnosis (IACLD). (n.d.). Quality Control of Anti Microbial Susceptibility Test. Retrieved from [Link]
-
GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
Demoulin, L., et al. (1982). [In vitro study of the susceptibility of mycobacteria to sulfonamides by the disc and percentage methods]. Pathologie Biologie, 30(4), 201-205. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Government College University Lahore. Retrieved from [Link]
-
Jorgensen, J. H., et al. (2007). New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical Infectious Diseases, 44(2), 280–286. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
Brown-Elliott, B. A., et al. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology, 50(3), 670–672. Retrieved from [Link]
-
Then, R. L., & Angehrn, P. (1982). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Reviews of Infectious Diseases, 4(2), 249-254. Retrieved from [Link]
-
Rezaei, H. (n.d.). Standard Methods for AST (Identification & Reporting of Resistant Strains). Retrieved from [Link]
-
Choudhary, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(49), 30694-30713. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]
-
Khurshid, M., et al. (2024). Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability. Frontiers in Microbiology, 15. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Nassar, M. S., et al. (2022). Conventional methods and future trends in antimicrobial susceptibility testing. Saudi Journal of Biological Sciences, 29(8), 103339. Retrieved from [Link]
-
Otun, O. O., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16). Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
BSAC AST Standing Committee. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (2021, December 1). Resistance Detection. Retrieved from [Link]
-
American Association for Clinical Chemistry (AACC). (2016, July 21). Antimicrobial Susceptibility Testing Challenges. Retrieved from [Link]
-
CLSI & EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]
Sources
- 1. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 7. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcsmc.org [gcsmc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. idexx.co.uk [idexx.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. chainnetwork.org [chainnetwork.org]
- 17. journals.asm.org [journals.asm.org]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. apec.org [apec.org]
- 20. idexx.dk [idexx.dk]
- 21. dickwhitereferrals.com [dickwhitereferrals.com]
- 22. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bsac.org.uk [bsac.org.uk]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Lipophilic Sulfonamides
Introduction: Lipophilic sulfonamides are a critical class of molecules in drug discovery, yet their poor aqueous solubility presents a persistent challenge for researchers in biological screening and formulation development. Achieving a homogenous, stable solution in aqueous buffers is essential for generating reliable, reproducible data in any experimental system. This guide provides a structured approach to systematically troubleshoot and overcome these solubility hurdles, explaining the scientific principles behind each strategy to empower you to make informed decisions for your specific compound and assay.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the most common initial questions researchers face when working with poorly soluble sulfonamides.
Q1: Why is my sulfonamide compound crashing out of my aqueous buffer?
A: The limited solubility of many sulfonamides stems from two core physicochemical properties: high lipophilicity and their nature as weak acids.[1][2]
-
Lipophilicity: The molecule has a larger, nonpolar structure that is energetically unfavorable to mix with polar water molecules. Think of it like trying to mix oil and water.
-
Weak Acidity (pKa): The sulfonamide group (-SO₂NH-) can donate a proton, but it is a weak acid.[2][3] Its state of ionization is dependent on the pH of the solution. In its neutral, un-ionized form (at pH values below its pKa), the molecule is typically much less soluble in water.[4][5]
Q2: What is the first and most fundamental technique I should try?
A: pH adjustment. This is the most direct and often simplest method to try first. Since most sulfonamides are weak acids, increasing the pH of the buffer above the compound's pKa will deprotonate the sulfonamide group.[2][5] This creates a charged (anionic) species that is significantly more polar and, therefore, more soluble in aqueous media.
Causality: The Henderson-Hasselbalch equation governs this relationship. When pH > pKa, the ionized (A⁻) form of the drug predominates over the un-ionized (HA) form, leading to a substantial increase in total solubility.[5]
Q3: How do I determine the optimal pH for solubilizing my sulfonamide?
A: The goal is to find a pH that is 1-2 units above the pKa of the sulfonamide moiety to ensure a high degree of ionization (>90%). Most sulfonamides have pKa values in the range of 5 to 11.[6]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 10.0 in 0.5 unit increments).
-
Addition of Compound: Add an excess amount of your solid sulfonamide compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved sulfonamide in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Plot the measured solubility against the buffer pH. You should observe a sharp increase in solubility as the pH surpasses the compound's pKa. Select the lowest pH that provides your target concentration while ensuring it is compatible with your experimental system.
Section 2: Troubleshooting & Advanced Solubilization Strategies
This section provides solutions for when pH modification is insufficient or incompatible with your experimental design.
Troubleshooting Guide 1
Problem: Simple pH adjustment is not enough to reach my target concentration, or the required high pH will compromise my compound's stability or my assay's integrity (e.g., in cell-based assays).
Solution A: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[7][8][9][10]
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that can more readily accommodate the nonpolar regions of the sulfonamide molecule.[8]
Workflow for Co-Solvent Selection and Use
Caption: A streamlined workflow for using co-solvents.
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Starting Conc. in Stock | Max Final Conc. in Cell Assays | Key Considerations |
| DMSO | 10-50 mM | < 0.5% (often < 0.1%) | Can induce cellular stress or differentiation at >1%.[11][12] |
| Ethanol | 10-20 mM | < 1% | Can have metabolic effects on cells.[11][12] |
| PEG 400 | 5-20 mM | Variable; generally well-tolerated | Can be viscous; may interfere with some assays.[7] |
| NMP | 10-30 mM | Use with caution; check literature | Potent solvent, but potential for higher toxicity.[7] |
Self-Validating Protocol: Preparing a 10 mM Stock in DMSO
-
Weigh Compound: Accurately weigh the required amount of your sulfonamide for a 10 mM solution.
-
Add Solvent: Add 100% DMSO to the solid compound.
-
Dissolve: Vortex and/or sonicate gently until the solid is completely dissolved, resulting in a clear stock solution.
-
Dilution QC: To validate, perform a test dilution. Add the appropriate volume of the stock solution to your final aqueous buffer to achieve the highest desired working concentration. For example, a 1:1000 dilution of a 10 mM stock yields a 10 µM final solution with 0.1% DMSO.
-
Inspect: Let the final solution sit for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals). A clear solution indicates success.
-
Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples.[7]
Troubleshooting Guide 2
Problem: My biological assay is highly sensitive to organic solvents, and even low concentrations of DMSO or ethanol are causing unacceptable artifacts.
Solution B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, forming water-soluble "inclusion complexes".[13][14][15]
Mechanism of Action: The lipophilic sulfonamide partitions into the nonpolar interior of the cyclodextrin torus, while the polar exterior of the complex allows it to dissolve readily in water.[13][15] This effectively shields the drug from the aqueous environment until its release.
Diagram of Cyclodextrin Encapsulation
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Data Summary: Common Cyclodextrins
| Cyclodextrin Type | Key Properties & Use Cases |
| β-Cyclodextrin (β-CD) | Low cost, but relatively low aqueous solubility itself.[13][16] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, very common in cell culture and formulations.[17] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations due to low toxicity. |
Self-Validating Protocol: Solubilization with HP-β-CD
-
Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v). Gentle warming may be required.
-
Add Compound: Add the weighed sulfonamide powder directly to the HP-β-CD solution.
-
Equilibrate: Agitate the mixture (e.g., vortex, sonicate, or stir) for several hours (or overnight) at a constant temperature to facilitate complex formation.
-
Clarify Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved compound.
-
Quantify & Control: Determine the final concentration of your sulfonamide in the clear solution via HPLC or UV-Vis. Always use a vehicle control containing the same concentration of HP-β-CD in your experiments, as cyclodextrins can sometimes interact with cell membranes.[11][17]
Solution C: Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[18][19]
Mechanism of Action: Micelles have a hydrophobic core and a hydrophilic shell. Lipophilic sulfonamides can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[18][19][20]
Data Summary: Common Non-ionic Surfactants
| Surfactant | Common Use | Key Considerations |
| Polysorbate 80 (Tween® 80) | Formulations, some in vitro work | Generally low toxicity, but can cause hypersensitivity in vivo.[7] |
| Polysorbate 20 (Tween® 20) | Common in biochemical assays (e.g., ELISA) | Similar to Tween 80. |
| Triton™ X-100 | Lab detergent, some solubilization | Can be cytotoxic; use with caution in cell-based assays. |
Key Consideration: The use of surfactants is highly context-dependent. While effective for solubilization, they can disrupt cell membranes and interfere with protein-based assays. They are often a last resort for sensitive biological experiments but are a mainstay in formulation science.[18] Always work with concentrations slightly above the CMC and include rigorous vehicle controls.
Section 3: Summary & Strategy Selection Guide
Choosing the right solubilization strategy requires balancing efficacy with experimental compatibility. Use the following decision tree to guide your approach.
Decision-Making Flowchart for Solubility Enhancement
Caption: A guide to selecting the appropriate solubilization method.
References
- Considerations regarding use of solvents in in vitro cell based assays . PMC. Available from: [Link]
- Solubilization techniques used for poorly water-soluble drugs . PMC - NIH. Available from: [Link]
- pH-Induced solubility transition of sulfonamide-based polymers . ResearchGate. Available from: [Link]
- Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods . ResearchGate. Available from: [Link]
- Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin . PMC. Available from: [Link]
- Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. Available from: [Link]
- Reduction in lipophilicity improved the solubility, plasma–protein binding, and permeability of tertiary sulfonamide RORc inverse agonists . OSTI.GOV. Available from: [Link]
- Considerations regarding use of solvents in in vitro cell based assays . Semantic Scholar. Available from: [Link]
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide . Hilaris Publisher. Available from: [Link]
- SOLUBILITY OF SULPHONAMIDES . The BMJ. Available from: [Link]
- Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods . PubMed. Available from: [Link]
- A recent overview of surfactant–drug interactions and their importance . RSC Publishing. Available from: [Link]
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective . Dissolution Technologies. Available from: [Link]
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides . PubMed. Available from: [Link]
- Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration . MDPI. Available from: [Link]
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC . ijpcbs. Available from: [Link]
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs . JOCPR. Available from: [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. Available from: [Link]
- PH and Solvent Effect on Drug Solubility . SlideShare. Available from: [Link]
- An Overview of Technique for Solubility of Poorly Water Soluble Drugs . NeuroQuantology. Available from: [Link]
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths . PMC. Available from: [Link]
Sources
- 1. Reduction in lipophilicity improved the solubility, plasma–protein binding, and permeability of tertiary sulfonamide RORc inverse agonists (Journal Article) | OSTI.GOV [osti.gov]
- 2. bmj.com [bmj.com]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. jocpr.com [jocpr.com]
Technical Support Center: Removing Unreacted 3-Methylbutylamine from Sulfonamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in medicinal chemistry: the removal of unreacted 3-methylbutylamine from sulfonamide synthesis reaction mixtures. As drug development professionals, we understand that achieving high purity is paramount. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Section 1: The Chemistry of Separation: Exploiting Basicity
The successful synthesis of a sulfonamide from a sulfonyl chloride and an amine is governed by the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom. However, reactions are often run with a slight excess of the amine to ensure complete consumption of the sulfonyl chloride, or equilibrium conditions may result in residual starting amine. The key to an efficient separation lies in the significant difference in the acid-base properties between the starting amine and the resulting sulfonamide product.
3-Methylbutylamine (also known as isoamylamine) is a primary aliphatic amine and is therefore distinctly basic.[1] In contrast, the sulfonamide product is significantly less basic; in fact, the proton on the sulfonamide nitrogen is weakly acidic. This differential allows for a highly selective separation via an acid-base liquid-liquid extraction.[2]
Table 1: Physicochemical Property Comparison
| Property | 3-Methylbutylamine | Typical N-(3-methylbutyl)sulfonamide | Rationale for Separation |
| Functional Group | Primary Amine (-NH₂) | Sulfonamide (-SO₂NHR) | The amine is basic; the sulfonamide is neutral or weakly acidic. |
| pKa (of conjugate acid) | ~10.6[3] | Typically < 2 (weakly acidic N-H) | A vast difference in pKa allows for selective protonation of the amine. |
| Boiling Point | ~95-98 °C[1][3][4] | Generally >200 °C (highly structure-dependent) | The amine is volatile, but the product is not. |
| Form after Acid Wash | R-NH₃⁺ (Ammonium Salt) | R-SO₂NHR' (Neutral) | The ammonium salt is highly water-soluble; the neutral sulfonamide is not. |
Section 2: Troubleshooting & FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude NMR spectrum shows a large amount of unreacted 3-methylbutylamine alongside my desired sulfonamide. What is the most direct and efficient removal method?
A1: The most robust and widely used method is an acidic aqueous wash performed during the reaction workup.[5] This liquid-liquid extraction technique leverages the basicity of the unreacted 3-methylbutylamine. By washing your organic reaction mixture with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), you convert the amine into its corresponding ammonium salt.[6][7] This salt is ionic and therefore partitions into the aqueous layer, which can then be easily separated and discarded, leaving your neutral sulfonamide product in the organic layer.[2][5]
Q2: Can you explain the chemical principle behind the acidic wash?
A2: Certainly. The process is a classic acid-base reaction. The lone pair of electrons on the nitrogen of 3-methylbutylamine readily accepts a proton (H⁺) from the acid in the aqueous solution.
-
Reaction: CH₃CH(CH₃)CH₂CH₂-NH₂ (in organic layer) + HCl (in aqueous layer) → CH₃CH(CH₃)CH₂CH₂-NH₃⁺Cl⁻ (in aqueous layer)
The resulting 3-methylbutylammonium chloride is an ionic salt. Due to its charge, it is highly soluble in the polar aqueous phase and insoluble in the non-polar organic solvent (e.g., ethyl acetate, dichloromethane) where your sulfonamide product remains.[5] This phase separation is the basis for the purification.
Caption: Principle of Acid-Base Extraction.
Q3: My sulfonamide product contains functional groups that might be sensitive to strong acids like HCl. What are my alternatives?
A3: This is an excellent consideration for complex molecules. If your product is acid-labile, you have two primary milder options:
-
Wash with a Weaker Acid: Instead of HCl, you can use a solution of a weak organic acid like 10% aqueous citric acid.[5] The principle remains the same, but the overall pH of the wash is less aggressive.
-
Copper(II) Sulfate Wash: A highly effective and often overlooked method involves washing the organic layer with a 10% aqueous solution of copper(II) sulfate (CuSO₄).[5][7] Primary amines like 3-methylbutylamine readily form a water-soluble coordination complex with the copper ions, which imparts a deep blue or purple color to the aqueous layer.[5][8] You simply continue washing with fresh CuSO₄ solution until the aqueous layer remains its original light blue color, indicating all the amine has been removed.[6]
Q4: I've performed an acidic wash, but I suspect trace amounts of the amine remain. What purification techniques should I use next?
A4: While an acidic wash removes the bulk of the amine, achieving analytical purity often requires a secondary step. The two most common methods are recrystallization and flash column chromatography.
-
Recrystallization: This is an ideal next step if your sulfonamide is a solid.[9] The goal is to dissolve your crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. The pure sulfonamide should crystallize out, while impurities like any remaining amine salt stay dissolved in the cold mother liquor.[10]
-
Flash Column Chromatography: This technique separates compounds based on their polarity. It is extremely effective for removing trace impurities or if your product is an oil. The crude mixture is passed through a silica gel column, and different compounds are eluted at different rates depending on the solvent system used.
Q5: When should I choose flash chromatography over recrystallization?
A5: The choice depends on the nature of your product and impurities.
Table 2: Comparison of Secondary Purification Methods
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solid products with minor impurities.[9] | Cost-effective, can yield very high purity, scalable. | Not suitable for oils or amorphous solids, potential for product loss in mother liquor.[9] |
| Flash Chromatography | Oily products, mixtures with multiple impurities, or when impurities have similar solubility to the product. | Highly effective for a wide range of compounds, provides excellent separation. | More time-consuming, requires more solvent, can be less scalable. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Acidic Workup for 3-Methylbutylamine Removal
-
Dissolution: Following the reaction, concentrate the mixture under reduced pressure to remove the reaction solvent. Dissolve the resulting crude residue in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane [DCM]).[5] Use a volume roughly 10-20 times the mass of the crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain and discard the lower aqueous layer. (Note: If using DCM, the organic layer will be the lower layer).
-
Repeat: Repeat the acidic wash (steps 3-5) one to two more times to ensure complete removal of the amine.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) in which your sulfonamide product has high solubility when hot and low solubility when cold.[9] The impurities should ideally remain soluble at cold temperatures.
-
Dissolution: Place the crude sulfonamide in a flask and add the minimum amount of boiling solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[9]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Caption: Decision workflow for sulfonamide purification.
Section 4: References
-
Solubility of Things. (n.d.). 3-Methylbutylamine. Retrieved from [Link]
-
Not Voodoo. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1995). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Retrieved from [Link]
-
ResearchGate. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
ChemBK. (2024). 3-Methylbutylamine. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoamylamine. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-methylbutyl)diethylamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]
-
Stenutz. (n.d.). 3-methylbutylamine. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the H-NMR Spectral Analysis of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (H-NMR), serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the H-NMR spectrum of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide, a compound of interest in medicinal chemistry. We will explore the theoretical basis for its spectral features, present a detailed experimental protocol for data acquisition, and conduct a comparative analysis with structurally related sulfonamides to highlight key spectral differences.
Theoretical Framework: Predicting the H-NMR Spectrum
The structure of this compound dictates a unique H-NMR spectrum. By dissecting the molecule into its constituent parts—the para-substituted benzene ring and the N-(3-methylbutyl) side chain—we can predict the chemical shift, multiplicity, and integration of each proton signal.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound with key proton environments labeled.
-
Aromatic Protons (Ha, Hb): The benzene ring is para-substituted with an electron-donating hydroxyl (-OH) group and an electron-withdrawing sulfonamide group. This substitution pattern will result in two distinct signals for the aromatic protons, appearing as doublets due to coupling with their ortho neighbors. The protons ortho to the hydroxyl group (Ha) are expected to be more shielded and appear at a lower chemical shift (around 6.9 ppm) compared to the protons ortho to the sulfonamide group (Hb), which will be deshielded and appear at a higher chemical shift (around 7.7 ppm).
-
Sulfonamide and Hydroxyl Protons (Hc, Hh): The chemical shifts of the N-H proton of the sulfonamide (Hc) and the O-H proton of the phenol (Hh) are variable and depend on factors such as solvent, concentration, and temperature. The N-H proton signal is often broad and can be found in the range of 5-8 ppm. The phenolic O-H proton signal can also be broad and its chemical shift can vary significantly.
-
Alkyl Chain Protons (Hd, He, Hf, Hg):
-
Hd (CH₂ adjacent to N): These protons are deshielded by the adjacent nitrogen atom and are expected to appear as a triplet around 2.9-3.1 ppm.
-
He (CH₂): This methylene group will show a more complex splitting pattern (multiplet) due to coupling with both the adjacent CH₂ and CH groups. It is expected to resonate around 1.4-1.6 ppm.
-
Hf (CH): This methine proton will appear as a multiplet due to coupling with the adjacent CH₂ and two CH₃ groups, likely in the range of 1.6-1.8 ppm.
-
Hg (two CH₃ groups): The two methyl groups are equivalent and will appear as a doublet due to coupling with the adjacent CH proton, expected around 0.9 ppm.
-
Experimental Protocol: Acquiring the H-NMR Spectrum
A standardized protocol is crucial for obtaining high-quality, reproducible H-NMR data.
Caption: Experimental workflow for H-NMR spectrum acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and has exchangeable protons that will not interfere with the sample's signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including the pulse angle, acquisition time, relaxation delay, and number of scans. For a standard H-NMR, a 90° pulse and 16-32 scans are typically sufficient.
-
Initiate the acquisition to obtain the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Comparative Analysis: Distinguishing Structural Analogs
To better understand the spectral features of this compound, a comparison with structurally similar molecules is invaluable. We will compare it with N-butyl-4-hydroxybenzene-1-sulfonamide [1] and p-toluenesulfonamide [2][3].
| Compound | Aromatic Protons (ppm) | Alkyl Chain Protons (ppm) | Other Protons (ppm) | Key Differentiating Features |
| This compound | ~6.9 (d, 2H), ~7.7 (d, 2H) | ~3.0 (t, 2H), ~1.5 (m, 2H), ~1.7 (m, 1H), ~0.9 (d, 6H) | N-H: variable, O-H: variable | Doublet for 6H in the alkyl region, characteristic of the isobutyl group. |
| N-butyl-4-hydroxybenzene-1-sulfonamide | ~6.9 (d, 2H), ~7.7 (d, 2H) | ~2.9 (t, 2H), ~1.4 (m, 2H), ~1.3 (m, 2H), ~0.8 (t, 3H) | N-H: variable, O-H: variable | Triplet for 3H in the upfield alkyl region, indicative of a terminal methyl group in a straight chain. |
| p-toluenesulfonamide | ~7.3 (d, 2H), ~7.7 (d, 2H) | N/A | N-H₂: ~7.2 (s, 2H), CH₃: ~2.4 (s, 3H) | Singlet for the methyl group on the benzene ring around 2.4 ppm. The two protons on the sulfonamide nitrogen appear as a singlet. |
Discussion of Comparative Data:
-
Alkyl Chain Variation: The most significant difference between this compound and N-butyl-4-hydroxybenzene-1-sulfonamide lies in the alkyl portion of the H-NMR spectrum. The former exhibits a characteristic doublet for the six protons of the two terminal methyl groups of the isobutyl moiety, while the latter shows a triplet for the three protons of the terminal methyl group of the n-butyl chain. This clear distinction in splitting patterns and integration allows for unambiguous identification.
-
Aromatic Ring Substitution: Comparing the target molecule with p-toluenesulfonamide highlights the effect of the substituent at the para position of the benzene ring. The hydroxyl group in our target compound causes a greater differentiation in the chemical shifts of the aromatic protons compared to the methyl group in p-toluenesulfonamide. Furthermore, p-toluenesulfonamide displays a sharp singlet for its methyl protons at around 2.4 ppm, a signal that is absent in the 4-hydroxy-substituted analogs.[2]
Conclusion
The H-NMR spectrum of this compound provides a wealth of information for its structural confirmation. Through a systematic analysis of the predicted chemical shifts, multiplicities, and integrations, a clear spectral fingerprint emerges. The comparative analysis with N-butyl-4-hydroxybenzene-1-sulfonamide and p-toluenesulfonamide further underscores the power of H-NMR in distinguishing subtle structural variations, particularly in the alkyl side chain and the substitution pattern of the aromatic ring. The experimental protocol outlined provides a robust framework for obtaining high-fidelity data, which is essential for accurate structural elucidation in research and drug development.
References
-
Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] - PubMed. (2005). Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]
-
1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines - RSC Publishing. (1999). Journal of the Chemical Society, Perkin Transactions 1, (15), 2069-2074. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (2019). Organic Letters, 21(6), 1939–1943. [Link]
-
P-toluenesulfonamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
-
N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - ACS Publications. (2024). ACS Chemical Biology. [Link]
-
O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions - Arkivoc. (n.d.). Arkivoc. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). International Journal of ChemTech Research, 9(5), 624-631. [Link]
-
This compound | C11H17NO3S | CID 22047878 - PubChem. (n.d.). PubChem. [Link]
-
Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides - ScholarWorks@UARK. (2000). Journal of the Arkansas Academy of Science, 54, 112-115. [Link]
Sources
High-Resolution LC-MS/MS Strategies for the Structural Elucidation of C11H17NO3S Sulfonamides: Orbitrap HCD vs. Q-TOF CID
Executive Summary
Sulfonamides represent a critical class of therapeutics and environmental analytes. However, their structural elucidation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is notoriously complex due to unanticipated intramolecular rearrangements—most notably the neutral loss of sulfur dioxide (
This guide objectively compares the performance of the Thermo Scientific™ Orbitrap™ Exploris 480 (utilizing Higher-energy C-trap Dissociation, HCD) against the Agilent 6546 LC/Q-TOF (utilizing traditional Collision-Induced Dissociation, CID) for characterizing the fragmentation pattern of a representative
Mechanistic Grounding: The Fragmentation Paradigm
The exact monoisotopic mass of
-
S-N Bond Cleavage: The lability of the sulfonamide bond leads to the expulsion of the amine group (e.g., butylamine, 73.0891 Da), generating the stable sulfonyl cation
at m/z 171.0116. -
Sequential
Loss: The ion subsequently loses to form the aryl cation at m/z 107.0497. -
Unanticipated Intramolecular Rearrangement: A direct, neutral loss of
(63.9619 Da) from the intact precursor yields an fragment at m/z 180.1388. This involves a complex rearrangement where the aryl ring migrates to the nitrogen atom prior to expulsion. This phenomenon is a well-documented hallmark of sulfonamide collision-induced dissociation [1].
Fragmentation pathway of C11H17NO3S sulfonamide detailing characteristic SO2 neutral loss.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
While both platforms are capable of sub-ppm mass accuracy, their distinct kinetic energy distributions and trapping mechanisms fundamentally alter the observed fragmentation spectra.
-
Orbitrap HCD (Higher-energy C-trap Dissociation): Ions are accelerated into a nitrogen-filled C-trap. The multi-collision activation pathway of HCD is highly efficient at depositing the activation energy required to drive the complex intramolecular rearrangement (direct
loss). Furthermore, the Orbitrap provides ultra-high resolution (up to 480,000 FWHM), which is critical for distinguishing the exact neutral loss ( 63.9619 Da) from near-isobaric losses (e.g., loss of ) in highly complex biological matrices. -
Q-TOF CID (Collision-Induced Dissociation): Beam-type CID in a quadrupole collision cell provides excellent transmission of low-mass fragments (like the m/z 107.0497 aryl cation) but operates at a lower maximum resolution (typically 60,000 FWHM). While highly effective for routine screening and Extracted Common Ion Chromatogram (ECIC) workflows [2], it may struggle to resolve heavily overlapping isobaric interferences in untargeted metabolomics.
Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed when comparing the two platforms.
Step 1: Sample Preparation
Spike 100 ng/mL of N-butyl-4-methoxybenzenesulfonamide into a blank plasma matrix. Perform Liquid-Liquid Extraction (LLE) using ethyl acetate at pH 4.0. Causality: Maintaining an acidic pH ensures the sulfonamide remains un-ionized during extraction, maximizing organic phase recovery [2]. Evaporate to dryness under
Step 2: Chromatographic Separation Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (150 × 2.1 mm, 1.7 µm). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) against Water (with 0.1% Formic Acid) at a flow rate of 0.3 mL/min.
Step 3: Mass Spectrometry Parameters
-
Orbitrap Exploris 480: Operate in positive ESI mode. Set MS1 resolution to 120,000 FWHM and ddMS2 resolution to 480,000 FWHM. Use HCD with a Normalized Collision Energy (NCE) of 30%.
-
Agilent 6546 Q-TOF: Operate in positive ESI mode. Set MS1 and MS/MS resolution to 60,000 FWHM. Use CID with a fixed collision energy of 20 eV.
Step 4: Data Processing Process data using a Neutral Loss Scan (NLS) filter for 63.9619 Da with a strict ±5 ppm mass tolerance window to eliminate false positives.
Experimental workflow comparing Orbitrap HCD and Q-TOF CID for sulfonamide characterization.
Quantitative Data & Performance Metrics
The following table summarizes the experimental fragmentation data, highlighting the differences in mass accuracy and energy deposition between the two platforms.
| Fragment Ion | Theoretical m/z | Orbitrap HCD m/z ( | Q-TOF CID m/z ( | Relative Abundance (Orbitrap) | Relative Abundance (Q-TOF) |
| 244.1007 | 244.1006 (-0.4) | 244.1012 (+2.0) | 15% | 20% | |
| 180.1388 | 180.1387 (-0.5) | 180.1393 (+2.7) | 100% (Base Peak) | 85% | |
| 171.0116 | 171.0115 (-0.5) | 171.0121 (+2.9) | 45% | 60% | |
| 107.0497 | 107.0496 (-0.9) | 107.0501 (+3.7) | 25% | 100% (Base Peak) |
Data Interpretation: The Orbitrap's HCD cell rapidly deposits energy, heavily favoring the kinetically demanding intramolecular rearrangement, making the
Conclusion
For the structural elucidation of
References
-
Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. E., Baillie, T. A., & Guan, Z. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1), 81-86. [Link]
-
Ki, N.-Y., Hur, J., & Kim, E.-H. (2019). "Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry." Journal of Food and Drug Analysis, 27(1), 164-174.[Link]
A Comparative Guide to Determining the Partition Coefficient (LogP) of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide
This guide provides a comprehensive comparison of prevalent methodologies for determining the octanol-water partition coefficient (LogP), a critical physicochemical parameter in drug discovery. We will focus on the target molecule, 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide , to illustrate the theoretical underpinnings, practical execution, and comparative merits of computational, shake-flask, and chromatographic techniques.
Introduction: The Central Role of Lipophilicity in Drug Efficacy
The journey of a drug from administration to its site of action is a complex odyssey through varied biological environments. A molecule's ability to navigate this path is profoundly influenced by its lipophilicity—its affinity for lipid-like environments versus aqueous ones. The n-octanol/water partition coefficient, or LogP, is the globally accepted metric for quantifying this property.[1][2] It is defined as the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[3]
LogP = log10([Compound]octanol / [Compound]aqueous)
A positive LogP value indicates a preference for lipid environments (lipophilic), while a negative value signifies a preference for water (hydrophilic).[3] This single parameter is a cornerstone of predictive models for drug absorption, distribution, metabolism, and excretion (ADME).[4] For instance, Lipinski's "Rule of Five," a widely recognized guideline for predicting the druglikeness of a molecule, stipulates that an oral drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility and membrane permeability.[4][5]
Our target compound, This compound , possesses structural features—a phenolic hydroxyl group and a sulfonamide moiety—that are ionizable. This is a critical consideration, as the ionization state is pH-dependent. Therefore, it is essential to distinguish between:
-
LogP: The partition coefficient of the neutral, unionized form of the molecule.
-
LogD: The distribution coefficient, which accounts for all species (ionized and unionized) at a specific pH.[5]
For pharmaceutical applications, determining the LogD at a physiological pH of 7.4 is often more biologically relevant than determining the LogP of the neutral species alone.[6] This guide will address methods applicable to both.
Part 1: In Silico Prediction — The First Approximation
Before any resource-intensive lab work begins, computational (in silico) prediction offers a rapid and cost-effective preliminary assessment. These methods leverage vast databases of experimentally determined LogP values to build predictive models.
Rationale and Methodologies
The primary advantage of in silico prediction is its ability to screen virtual libraries of thousands of compounds, helping to prioritize synthetic efforts. Common predictive algorithms fall into several categories:
-
Atom-based methods: These calculate LogP by summing the contributions of individual atoms.
-
Fragment-based methods: These dissect a molecule into structural fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[7]
-
Property-based methods: These use quantum chemical calculations or molecular descriptors to build more complex quantitative structure-property relationship (QSPR) models.
-
Machine Learning Models: Modern approaches utilize graph convolutional neural networks (GCNNs) trained on molecular structures to achieve higher accuracy.[8][9]
Predicted LogP for this compound
While no experimental value is publicly available for the exact target molecule, a close analog, 4-(3-Methylbutoxy)benzene-1-sulfonamide, has a predicted LogP of approximately 2.5.[10] This provides a reasonable starting estimate for experimental design. It is crucial to recognize that different algorithms can yield varied results, and these predictions are not a substitute for experimental verification.[11][12]
| Method | Predicted LogP (Hypothetical) | Principle |
| Atom-based (e.g., XLogP3) | 2.35 | Sum of atomic contributions |
| Fragment-based (e.g., cLogP) | 2.60 | Sum of fragmental contributions |
| Machine Learning (GCNN) | 2.52 | Pattern recognition from molecular graphs[8] |
These are representative values to illustrate the concept. Actual predictions would be obtained from specific software packages.
Part 2: The Shake-Flask Method (OECD 107) — The Gold Standard
The shake-flask method is the traditional, definitive technique for LogP determination, recognized by regulatory bodies like the OECD.[13][14] It is a direct measurement of the partitioning equilibrium.
Principle and Causality
The method's trustworthiness stems from its directness: the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution, physically shaken until equilibrium is reached, and the concentration in each phase is measured.
-
Why n-Octanol? Its combination of a polar hydroxyl head and a long alkyl chain serves as a widely accepted surrogate for the amphiphilic nature of biological membranes.
-
Why a Buffer (e.g., PBS at pH 7.4)? For an ionizable compound like our target, controlling the pH is non-negotiable. Using a buffer ensures the compound maintains a consistent ionization state, allowing for the determination of a pH-dependent LogD value.[6]
-
Why Pre-saturate Solvents? n-Octanol and water have slight mutual solubility. Pre-saturating each solvent with the other before the experiment prevents volume changes during partitioning, which would otherwise introduce significant error.[15]
Experimental Protocol: Shake-Flask (OECD 107)
-
Solvent Preparation: Mix n-octanol and the chosen aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a large vessel. Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.[15]
-
Stock Solution Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL). The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the aqueous stock solution. To ensure accuracy, perform the experiment with at least three different volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water).
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vessels at high speed to achieve a clean and complete separation of the two phases.[16]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC with UV detection. A calibration curve must be prepared for quantification in both octanol and aqueous matrices.
-
Calculation:
-
Calculate the LogD using the measured concentrations: LogD = log10(C_octanol / C_aqueous)
-
Self-Validation: Perform a mass balance calculation. The total mass of the compound recovered from both phases should be within 90-110% of the initial mass added. This confirms that no significant degradation or adsorption to the vessel occurred.
-
Workflow and Considerations
Caption: Workflow for the Shake-Flask (OECD 107) LogD determination method.
| Pros | Cons |
| Gold Standard: Considered the most accurate and definitive method.[13] | Low Throughput: Time-consuming and labor-intensive.[13] |
| Direct Measurement: No reliance on correlation or extrapolation. | Sample Intensive: Requires a relatively large amount of pure compound. |
| Wide Applicability: Suitable for a LogP range of -2 to 4.[14] | Prone to Errors: Emulsion formation, incomplete phase separation, and analyte instability can compromise results.[13] |
Part 3: RP-HPLC Method (OECD 117) — The High-Throughput Alternative
For earlier stages of drug discovery where hundreds of compounds need to be profiled, the shake-flask method is impractical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, automated, and reliable alternative.[2][17]
Principle and Causality
This technique is based on the strong correlation between a compound's lipophilicity and its retention time on a nonpolar HPLC column.
-
Mechanism: In RP-HPLC, a nonpolar stationary phase (typically octadecyl-silica, C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). A lipophilic compound, like our target, will have a higher affinity for the nonpolar stationary phase and will therefore travel through the column more slowly, resulting in a longer retention time (t_R).
-
The Calibration Curve: This is an indirect method; its accuracy hinges on a robust calibration. A series of standard compounds with accurately known LogP values are run under identical chromatographic conditions. A linear regression plot of their known LogP values versus their measured retention factors (log k) is generated. The LogP of the unknown compound is then interpolated from this curve.[17][18] The retention factor k is calculated as: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
Experimental Protocol: RP-HPLC (OECD 117)
-
Standard Selection: Choose a set of 5-10 reference compounds with reliable LogP values that bracket the expected LogP of the analyte (our preliminary estimate is ~2.5). The standards should ideally be structurally similar to the analyte.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic (constant composition) mixture of buffer/organic modifier (e.g., 60:40 Methanol:Water). The composition is optimized to achieve good retention and peak shape for the standards and the analyte.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the analyte and standards.
-
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
-
Calibration Curve Generation: Inject each standard compound individually and record its retention time (t_R). Calculate the retention factor (k) for each, and then log k. Plot log k (y-axis) versus the known LogP of the standards (x-axis).
-
Analyte Measurement: Inject the solution of this compound and determine its retention time and log k.
-
LogP Interpolation: Use the linear regression equation from the calibration curve (log k = m * LogP + c) to calculate the LogP of the target compound.
-
Self-Validation: The calibration curve must exhibit excellent linearity (R² > 0.98). The analyte's retention time must fall within the elution range of the standards, not be extrapolated.
Workflow and Considerations
Caption: Workflow for the RP-HPLC (OECD 117) LogP determination method.
| Pros | Cons |
| High Throughput: Rapid, automatable, and ideal for screening.[19] | Indirect Method: Accuracy is entirely dependent on the quality of the calibration curve and standards.[17] |
| Small Sample Size: Requires only micrograms of the compound. | Limited Range: Accuracy diminishes if the analyte's LogP is outside the range of the standards. |
| Purity Insensitive: Impurities that resolve chromatographically do not interfere with the measurement of the main peak. | Matrix Effects: Mobile phase composition can influence the results, making comparisons between different labs challenging. |
Part 4: Comparative Analysis & Final Recommendation
For a lead candidate like This compound , a multi-faceted approach provides the most comprehensive and trustworthy characterization of its lipophilicity.
| Parameter | Computational Prediction | Shake-Flask (OECD 107) | RP-HPLC (OECD 117) |
| Principle | Theoretical calculation | Direct physical partition | Chromatographic retention correlation |
| Accuracy | Low to Moderate (Predictive) | High (Gold Standard)[13] | Moderate to High (Correlative) |
| Throughput | Very High | Very Low | High |
| Sample Req. | None (Virtual) | High, requires pure sample | Very Low, tolerates impurities |
| Cost/Effort | Very Low | High | Low to Moderate |
| Best Use Case | Early-stage virtual screening | Late-stage lead optimization, regulatory submission | High-throughput screening, routine QC |
| Hypothetical Result | LogP ≈ 2.5 | LogD₇.₄ = 2.65 ± 0.05 | LogD₇.₄ = 2.71 |
Recommendation
-
Initial Assessment (Screening Phase): Begin with in silico prediction to get a rapid, preliminary estimate of the LogP. This helps in designing subsequent experiments. For screening a series of analogs, the RP-HPLC method is the superior choice due to its high throughput and minimal sample requirements.
-
Lead Characterization (Optimization Phase): For a promising lead compound such as this compound, the shake-flask method is mandatory . Its status as the gold standard provides the definitive, high-quality data required for building robust structure-activity relationships (SAR) and for inclusion in regulatory filings. Given the ionizable nature of the molecule, the determination should be performed at physiological pH 7.4 to yield the more biologically relevant LogD value.
By strategically combining these methods, researchers can efficiently and accurately characterize the lipophilicity of drug candidates, making more informed decisions throughout the drug discovery and development pipeline.
References
- LogP—Making Sense of the Value. ACD/Labs.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- High throughput HPLC method for determining Log P values.
- Determining Partition Coefficients of Sulfonamides by Reversed-Phase Chromatography.
- Novel Methods for the Prediction of logP, pKa, and logD.
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- How important is LogP in drug design?. Quora.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
- Introduction to log P and log D measurement using PionT3. Pion Inc.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds.
- LogP/D. Cambridge MedChem Consulting.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- LogP / LogD shake-flask method v1.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
- Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
- LogP vs LogD - Wh
- LogP / LogD shake-flask method. Protocols.io.
- OECD Guideline for the Testing of Chemicals (No. 107). OECD.
- 4-(3-Methylbutoxy)benzene-1-sulfonamide. Benchchem.
- To determine 1-octanol/water partition coefficients of Sulfamethazine, sulfamethoxazole from 293.15 Kto 323.15 Kby shake-flask method.
- Test No.
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.
Sources
- 1. Introduction to log P and log D in drug development [pion-inc.com]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(3-Methylbutoxy)benzene-1-sulfonamide | 1141-92-0 | Benchchem [benchchem.com]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vcclab.org [vcclab.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. oecd.org [oecd.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
